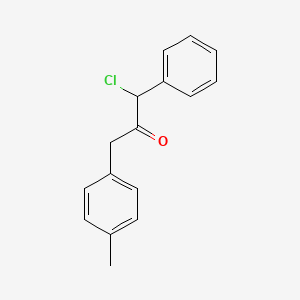
1-Chloro-3-(4-methylphenyl)-1-phenylpropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(4-methylphenyl)-1-phenylpropan-2-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a chloro group, a methyl-substituted phenyl ring, and a phenyl ring attached to a propanone backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(4-methylphenyl)-1-phenylpropan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-methylacetophenone is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(4-methylphenyl)-1-phenylpropan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-3-(4-methylphenyl)-1-phenylpropan-2-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(4-methylphenyl)-1-phenylpropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress responses or modulate receptor activity in signal transduction pathways .
Comparison with Similar Compounds
- 1-Bromo-3-(4-methylphenyl)-1-phenylpropan-2-one
- 1-Iodo-3-(4-methylphenyl)-1-phenylpropan-2-one
- 1-Chloro-3-(4-methoxyphenyl)-1-phenylpropan-2-one
Comparison: 1-Chloro-3-(4-methylphenyl)-1-phenylpropan-2-one is unique due to the presence of the chloro group, which imparts distinct reactivity compared to its bromo and iodo analogs. The chloro derivative is generally more stable and less reactive than the bromo and iodo counterparts, making it suitable for specific synthetic applications . The methoxy-substituted analog exhibits different electronic properties, influencing its reactivity and applications .
Properties
CAS No. |
90176-71-9 |
|---|---|
Molecular Formula |
C16H15ClO |
Molecular Weight |
258.74 g/mol |
IUPAC Name |
1-chloro-3-(4-methylphenyl)-1-phenylpropan-2-one |
InChI |
InChI=1S/C16H15ClO/c1-12-7-9-13(10-8-12)11-15(18)16(17)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3 |
InChI Key |
DYLDYRCRZKHEGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)C(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















